molecular formula C14H13ClFN3O4S2 B1678422 Paraflutizide CAS No. 1580-83-2

Paraflutizide

Cat. No. B1678422
CAS RN: 1580-83-2
M. Wt: 405.9 g/mol
InChI Key: JDCJFONQCRLHND-UHFFFAOYSA-N
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Description

Paraflutizide is a thiazide diuretic used in the treatment of hypertension . Its molecular formula is C14H13ClFN3O4S2 and it has a molecular weight of 405.85 .


Molecular Structure Analysis

Paraflutizide’s molecular structure can be analyzed using various techniques. One such tool is the “What is This?” (WIT) tool, which is used for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .


Physical And Chemical Properties Analysis

The physical and chemical properties of Paraflutizide include a molecular weight of 405.85 and a percent composition of C 41.43%, H 3.23%, Cl 8.74%, F 4.68%, N 10.35%, O 15.77%, S 15.80% . The analysis of these properties is crucial in understanding the effect of Paraflutizide as a biomaterial .

Scientific Research Applications

Therapeutic Drug Monitoring and Quantitative Analysis

Paraflutizide, along with other psychotropic drugs, can be analyzed through therapeutic drug monitoring (TDM) using ultrafast liquid chromatography combined with tandem mass spectrometry. This method, developed by Wang et al. (2015), enhances the effectiveness and safety of psychotropic drug treatments, including paraflutizide, by monitoring individual drug effects in patients.

Endocrine Disruption and Reproductive Effects

Research by Zhang et al. (2014) has indicated that paraflutizide, like other parabens, may have adverse effects on the reproductive system. Their study on male rats exposed to paraflutizide during gestation and lactation suggests alterations in hormonal levels and reproductive development.

Applications in Psychiatric Treatments

Studies like those conducted by Koo and Lee (2001) have explored the use of paraflutizide in the treatment of psychiatric conditions such as delusions of parasitosis. Their research shows the effectiveness of paraflutizide in managing such conditions, particularly in dermatological contexts.

Influence on Neurological and Behavioral Responses

Investigations into the neurological and behavioral effects of paraflutizide have been conducted by Vutskits et al. (2008). Their research provides insight into the potential neurotoxic effects of paraflutizide, especially when used in high doses.

Impact on Dopamine Receptors and Endocrine Functions

Research by Cross et al. (1983) has examined the presence of dopamine receptors in human parathyroid glands and their interactions with paraflutizide. This study contributes to understanding the drug’s impact on endocrine functions and receptor interactions.

properties

IUPAC Name

6-chloro-3-[(4-fluorophenyl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O4S2/c15-10-6-11-13(7-12(10)24(17,20)21)25(22,23)19-14(18-11)5-8-1-3-9(16)4-2-8/h1-4,6-7,14,18-19H,5H2,(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCJFONQCRLHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021630, DTXSID60862702
Record name Paraflutizide
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URL https://comptox.epa.gov/dashboard/DTXSID901021630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3-[(4-fluorophenyl)methyl]-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paraflutizide

CAS RN

1580-83-2, 96782-99-9, 96783-00-5
Record name Paraflutizide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1580-83-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paraflutizide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001580832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paraflutizide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096782999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paraflutizide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paraflutizide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Paraflutizide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.934
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Record name PARAFLUTIZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A5V9FGN9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PARAFLUTIZIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2JDK22AC5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PARAFLUTIZIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUG5QUS9KX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
G Blaschke, J Maibaum - Journal of pharmaceutical sciences, 1985 - Elsevier
… This was the reason for the detection and subsequent identification of the ortho isomer 2f as an impurity in paraflutizide (2d) and its dosage form.’ Compound 2d and the meta derivative …
Number of citations: 25 www.sciencedirect.com
S Fanali - Journal of Chromatography a, 2017 - Elsevier
This paper presents the state of the art concerning the separation of chiral compounds by means of nano-liquid chromatography (nano-LC). The enantiomers’ separation and …
Number of citations: 59 www.sciencedirect.com
K Krause, M Girod, B Chankvetadze… - … of Chromatography A, 1999 - Elsevier
Enantioseparations of chiral compounds with different structures (β-blockers, benzodiazepines, diuretica, etc.) were performed in fused-silica capillaries packed with silica gel which …
Number of citations: 166 www.sciencedirect.com
DJ YANG, D YU, AS THOMPSON, FD ROLLO - ic.gc.ca
Novel methods of synthesis of chelator-targeting ligand conjugates, compositions comprising such conjugates, and therapeutic and diagnostic applications of such conjugates are …
Number of citations: 0 www.ic.gc.ca
SG Allenmark, S Andersson, P Möller, D Sanchez - Chirality, 1995 - Wiley Online Library
A strategy based on the use of homo bi‐ and multifunctional building blocks for the synthesis of a new class of network‐polymeric chiral stationary phases has been evaluated. The key …
Number of citations: 119 onlinelibrary.wiley.com
A Rocco, A Maruška, S Fanali - Journal of separation science, 2013 - Wiley Online Library
Enantiomers represent a class of compounds extensively investigated since they can show totally different behaviors when they interact with a chiral environment. Because of their …
G Blaschke - Journal of liquid chromatography, 1986 - Taylor & Francis
Many chiral drugs are resolved very efficiently by chromatography on optically active polyamides and microcrystalline cellulose triacetate. These adsorbents having a wide range of …
Number of citations: 221 www.tandfonline.com
R Troschütz, O Heinemann - Archiv der Pharmazie, 1995 - Wiley Online Library
In order to develop a specific TLC‐fluorescence detection, drugs such as Quinethazone (1a), Fenquizone (1b), Diazoxide (7), Bendroflumethiazide (11a), Hydrochlorothiazide (11b) and …
Number of citations: 3 onlinelibrary.wiley.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
J Bngel - 1891 - booksdo.com
This reference book describes the production'iso-lation processes of 2267 active pharmaceutical substances (including the syntheses of their intermediates) that are or have been …
Number of citations: 4 booksdo.com

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